1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a specialty compound primarily used in proteomics research. It has the molecular formula C14H19NO5S and a molecular weight of 313.37 . This compound is known for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-ethoxyphenyl moiety.
Preparation Methods
The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The sulfonylation of the piperidine ring with 4-ethoxybenzenesulfonyl chloride under basic conditions is a common method. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure .
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other sulfonyl-containing piperidine derivatives, such as:
- 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carboxylic acid These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their reactivity and applications. The ethoxy group in this compound provides unique electronic and steric properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXIQWDSURJWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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